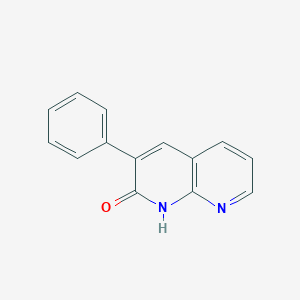

3-Phenyl-1,8-naphthyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Phenyl-1,8-naphthyridin-2(1H)-one, also known as PHN, is a heterocyclic organic compound with a molecular formula of C16H11N2O. PHN has been found to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.

Applications De Recherche Scientifique

Antibacterial Activity

3-Phenyl-1,8-naphthyridin-2(1H)-one has been utilized in the synthesis of various compounds with notable antibacterial properties. For instance, the compound was used in the formation of 1,8-Naphthyridinyl-1,3,4-oxadiazoles, which demonstrated significant antibacterial activity (Mogilaiah, Srinivas, & Sudhakar, 2004). Similarly, a series of derivatives synthesized from this compound showed potent cytotoxicity, with potential applications in drug development due to improved ADME properties (Lin, 2006).

Synthesis of Antimicrobial Compounds

The compound has also been used in the greener synthesis of phthalazin-1(2H)-one derivatives, which were tested for their antimicrobial activity against various bacterial and fungal strains. Some of these compounds exhibited good to excellent antimicrobial activities, highlighting their potential as therapeutic agents (Sakram et al., 2019).

Fluorescent Sensor Development

In the field of chemical sensing, 3-Phenyl-1,8-naphthyridin-2(1H)-one has been employed in the design of a pyrene-based fluorescent probe. This probe selectively detects Ni2+ ions, demonstrating potential applications in environmental monitoring and biological systems (Khan, Ramu, & Pitchumani, 2018).

Development of Novel Antimicrobial Agents

Research has shown the effectiveness of substituted 3-aryl-1,8-naphthyridine derivatives, synthesized using 3-Phenyl-1,8-naphthyridin-2(1H)-one, in antimicrobial applications. These derivatives displayed promising results against various microbial strains, further emphasizing the compound's utility in creating new antimicrobial agents (Ravi et al., 2018).

Advancements in Homogeneous Catalysis

The compound has been instrumental in the synthesis of new complexes for applications in homogeneous catalysis, particularly in the hydroformylation of styrene (Moya et al., 2008). This further extends its utility to industrial chemical processes.

Propriétés

IUPAC Name |

3-phenyl-1H-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-12(10-5-2-1-3-6-10)9-11-7-4-8-15-13(11)16-14/h1-9H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILQDKWMYLRKKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(NC2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1,8-naphthyridin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2633969.png)

![Methyl 3-[(2-methylbenzyl)oxy]benzoate](/img/structure/B2633970.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2633973.png)

![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2633982.png)

![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2633986.png)

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2633989.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2633991.png)